Benzoyloxymethylthiamine

Description

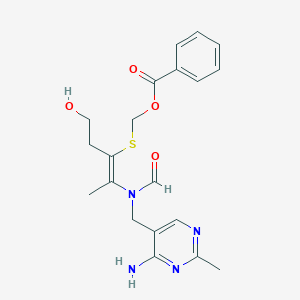

Structure

2D Structure

3D Structure

Properties

CAS No. |

18481-26-0 |

|---|---|

Molecular Formula |

C20H24N4O4S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]sulfanylmethyl benzoate |

InChI |

InChI=1S/C20H24N4O4S/c1-14(24(12-26)11-17-10-22-15(2)23-19(17)21)18(8-9-25)29-13-28-20(27)16-6-4-3-5-7-16/h3-7,10,12,25H,8-9,11,13H2,1-2H3,(H2,21,22,23)/b18-14- |

InChI Key |

KZZQSQPXTWSHLI-JXAWBTAJSA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCOC(=O)C2=CC=CC=C2)/C |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C |

Other CAS No. |

18481-26-0 |

Synonyms |

3-(benzoyloxymethylthio)-4-(N(2-methyl-4-amino-5-pyrimidinomethyl)-N-formyl)amino-delta-(3)-pentenol benzoyloxymethyl-thiamine benzoyloxymethylthiamine BT 851 BT-851 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Benzoyloxymethylthiamine and Its Analogues

Contemporary Synthetic Routes for Benzoyloxymethylthiamine

The synthesis of α-acyloxy sulfides like this compound has evolved significantly, moving towards milder and more selective conditions. These compounds serve as important structural motifs in pharmaceuticals. sioc.ac.cn

The development of synthetic routes that selectively target specific functional groups (chemo-selectivity) and control the three-dimensional arrangement of atoms (stereoselectivity) is paramount in modern organic chemistry. For thiamine (B1217682) derivatives, stereoselectivity is crucial as the biological activity of chiral molecules often depends on their specific stereoisomeric form.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are instrumental in catalyzing stereoselective C-C bond formation. google.com Enzymes such as benzaldehyde (B42025) lyase (BAL) and variants of benzoylformate decarboxylase (BFD) can be used to produce chiral 2-hydroxy ketones, which are precursors to more complex molecules. google.comnih.gov By selecting the appropriate enzyme, chemists can control the synthesis to yield either the (R)- or (S)-enantiomer with high purity. nih.gov For instance, a two-step biocatalytic process involving an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase followed by an amine transaminase (ATA) has been used to synthesize analogues of nor(pseudo)ephedrines with specific stereochemistry. unife.it These enzymatic strategies pave the way for greener and more efficient production of chiral building blocks relevant to thiamine analogue synthesis. unife.it

Table 1: Enzymes in Stereoselective Synthesis of Chiral Ketones

| Enzyme | Substrates | Product Stereochemistry | Reference |

|---|---|---|---|

| Benzaldehyde Lyase (PfBAL) | Substituted benzaldehydes + aliphatic aldehydes | (R)-2-hydroxy-propiophenone derivatives | nih.gov |

| Benzoylformate Decarboxylase variant (PpBFD-L461A) | Substituted benzaldehydes + aliphatic aldehydes | (S)-2-hydroxy-propiophenone derivatives | nih.gov |

| Branched-chain 2-keto acid decarboxylase (LlKdcA) | Substituted benzaldehydes + aliphatic aldehydes | (R)-phenylacetylcarbinol derivatives | nih.gov |

Data sourced from research on thiamine diphosphate dependent enzymes.

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. This methodology has been successfully applied to the α-C-H acyloxylation of sulfides to form α-acyloxy sulfides, the core structure of this compound. sioc.ac.cnresearchgate.net This approach provides a valuable alternative to harsher traditional methods like the Pummerer rearrangement. beilstein-journals.org

In a typical photoredox cycle for this transformation, a photocatalyst, upon light irradiation, oxidizes a sulfide (B99878) to a sulfur radical cation. beilstein-journals.orgnih.gov Subsequent deprotonation at the α-carbon generates an α-thio radical. nih.gov This radical can then engage in further reactions to yield the desired α-acyloxy sulfide. sioc.ac.cn Hypervalent iodine(III) reagents can serve multiple roles in this process, acting as the hydrogen atom transfer agent, a mild oxidant, and the source of the acyloxy group. sioc.ac.cn This method is compatible with a wide range of functional groups and has been applied to various aryl and alkyl sulfides. sioc.ac.cn

Table 2: Key Components in Photoredox-Catalyzed α-Acyloxylation of Sulfides

| Component | Function | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs light to initiate electron transfer | Ru(bpy)₃(PF₆)₂ | sioc.ac.cn |

| Oxidant/Acyloxy Source | Provides the acyloxy group and facilitates oxidation | Acetoxylbenziodoxole (BI-OAc) | sioc.ac.cn |

| Sulfide Substrate | Undergoes α-C-H functionalization | Thioanisole derivatives | sioc.ac.cn |

This table summarizes typical components used in the photoredox-catalyzed synthesis of α-acyloxy sulfides.

Design and Synthesis of Novel this compound Derivatives and Analogues

The rational design of new molecules based on the thiamine scaffold aims to create compounds with improved properties, such as enhanced efficacy or better delivery to target sites.

Rational drug design for thiamine analogues often involves a scaffold hopping approach, where the core structure is modified to improve properties while retaining key binding interactions. nih.gov For instance, structural variations around the benzimidazole (B57391) ring, a common feature in many biologically active compounds, have led to derivatives with a wide range of activities. tsijournals.comtsijournals.com The design process considers how modifications to the aminopyrimidine or thiazole (B1198619) rings of thiamine might affect interactions with biological targets. core.ac.uk Computational methods and structure-activity relationship (SAR) studies are crucial in guiding these modifications to optimize biological activity and pharmacokinetic profiles. nih.govnih.gov

A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov The thiamine structure and its derivatives can be used as "pro-moieties" to improve a drug's characteristics. A key objective is to enhance lipophilicity to improve absorption and penetration of biological barriers like the blood-brain barrier. nih.govmdpi.com For example, a lipophilic thiamine disulfide system has been incorporated into a prodrug to increase its ability to enter the brain. mdpi.com Thiamine itself is transported into cells by specific transporters (THTR1 and THTR2), and this transport mechanism can potentially be exploited for targeted drug delivery. core.ac.uknih.gov By attaching a drug to a thiamine-based moiety, the resulting prodrug may be recognized by these transporters, thereby facilitating its entry into cells. researchgate.net

The synthesis of heterocyclic rings that are structurally related to the components of this compound, namely the thiazole and pyrimidine (B1678525) (often replaced by benzimidazole in analogues), is fundamental to developing new derivatives.

Thiazole Synthesis: The thiamine thiazole moiety is a key structural component. nih.gov The classical Hantzsch synthesis is a common method for preparing thiazoles, typically involving the reaction of a thioamide with an α-halocarbonyl compound. youtube.com The biosynthesis of the thiamine thiazole is a complex process that differs between prokaryotes and eukaryotes, but it provides inspiration for enzymatic and chemo-enzymatic synthetic strategies. nih.govnih.gov

Benzimidazole Synthesis: Benzimidazoles are prevalent scaffolds in medicinal chemistry and are often used as pyrimidine bioisosteres in thiamine analogues. tandfonline.com A common synthetic route is the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde. researchgate.netmdpi.com This reaction can be catalyzed by various reagents, including, interestingly, thiamine hydrochloride (Vitamin B1) itself, acting as a reusable organocatalyst under ultrasound irradiation. qeios.comresearchgate.net Other methods include using catalysts like nano-Ni(II)/Y zeolite or copper(I) to achieve high yields under mild or solvent-free conditions. tandfonline.comresearchgate.net

Elucidation of Molecular and Biochemical Mechanisms Pertaining to Benzoyloxymethylthiamine

Prodrug Activation and Biotransformational Pathways

Benzoyloxymethylthiamine is a prodrug of thiamine (B1217682), designed to improve its physicochemical properties for enhanced bioavailability. Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body through enzymatic or chemical reactions. mdpi.com The activation of this compound involves a series of biotransformational steps to release the active thiamine moiety.

The activation of this compound is initiated by enzymatic hydrolysis. The benzoyloxymethyl group is a promoiety attached to the thiamine molecule via an ester linkage. This structural modification masks the polar nature of thiamine, facilitating its absorption. Once in the bloodstream or tissues, this ester bond is susceptible to cleavage by ubiquitous carboxylesterases. researchgate.net

Esterases are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds, a common strategy in prodrug design. nih.gov The hydrolysis of the benzoyloxymethyl group from the thiamine backbone is a critical activation step. This process regenerates the hydroxyl group of thiamine, releasing it as the active drug, alongside byproducts such as benzoate (B1203000) and formaldehyde. This enzymatic conversion is generally rapid and occurs widely throughout the body, ensuring the efficient release of thiamine. researchgate.net The use of such esterase-sensitive promoieties is a well-established method for improving the delivery of therapeutic agents. nih.gov

Following enzymatic hydrolysis, the primary and most biologically significant metabolite of this compound is thiamine (Vitamin B1). Once released, thiamine is taken up by cells and converted into its biologically active coenzyme form, thiamine diphosphate (B83284) (TPP) , also known as thiamine pyrophosphate (ThPP). wikipedia.orgnih.gov This conversion is catalyzed by the cytosolic enzyme thiamine diphosphokinase, a process that requires ATP. nih.gov

TPP is the crucial metabolite responsible for the subsequent biochemical effects of this compound administration. It serves as an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. wikipedia.orgnih.gov While thiamine and its phosphorylated derivatives (thiamine monophosphate and TPP) are the principal metabolites, the biotransformation of the benzoyloxymethyl promoiety also yields other metabolic products. However, specific research characterizing the formation of persulfides directly from the metabolism of this compound is not extensively documented in the reviewed literature.

Biochemical Interactions and Pathway Modulation in Model Systems (e.g., In Vitro Enzyme Studies)

The thiamine released from this compound exerts its effects by participating in fundamental biochemical pathways as the coenzyme TPP. Its influence is most pronounced in metabolic processes that are heavily dependent on TPP for enzymatic function.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. mdpi.com It is vital for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for antioxidant defense and anabolic reactions, and for producing ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. mdpi.comcreative-proteomics.com

A key enzyme in the non-oxidative branch of the PPP is transketolase , which is strictly dependent on TPP as a cofactor. wikipedia.orgnih.govmdpi.com Thiamine deficiency leads to a significant decrease in transketolase activity. mdpi.commedscape.com By increasing the intracellular availability of thiamine, this compound supplementation enhances the synthesis of TPP. This, in turn, boosts transketolase activity, thereby modulating the flux through the pentose phosphate pathway. mdpi.com This modulation ensures the adequate production of NADPH to maintain redox homeostasis and provides the necessary precursors for nucleic acid synthesis. creative-proteomics.com

Transketolase: As a TPP-dependent enzyme, transketolase activity serves as a reliable functional marker of thiamine status. medscape.com In vitro studies have consistently shown that the activity of transketolase is diminished in states of thiamine deficiency and can be restored by the addition of TPP. medscape.comnih.gov this compound, by acting as a source of thiamine for TPP synthesis, directly supports the function of transketolase. nih.gov This enzyme catalyzes critical carbon-transfer reactions within the PPP, such as the conversion of xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. nih.gov

Tryptophan Aminotransferase: Research has also explored the effect of this compound on other enzyme systems. One study in rat liver investigated the activity of tryptophan aminotransferase, an enzyme involved in tryptophan metabolism. jst.go.jp Tryptophan aminotransferase, also known as L-tryptophan:2-oxoglutarate aminotransferase, catalyzes the transamination of L-tryptophan to (indol-3-yl)pyruvate. wikipedia.orggenome.jp The study noted the influence of this compound (referred to as BD 76) on the activity of this enzyme, suggesting that thiamine derivatives may have broader roles in amino acid metabolism beyond their classic functions. jst.go.jp About 60% of tryptophan aminotransferase activity in rat liver extracts is attributed to tyrosine aminotransferase. nih.gov

| Enzyme | Function | Relation to this compound |

| Transketolase | A key TPP-dependent enzyme in the pentose phosphate pathway; catalyzes the transfer of two-carbon units. nih.gov | Activity is directly dependent on TPP levels. This compound increases thiamine supply, boosting TPP synthesis and thus enhancing transketolase activity. mdpi.com |

| Tryptophan Aminotransferase | Catalyzes the transamination of L-tryptophan to (indol-3-yl)pyruvate in tryptophan metabolism. wikipedia.orggenome.jp | This compound was shown to affect its activity in rat liver studies, indicating a potential role for thiamine in modulating amino acid metabolism. jst.go.jp |

The administration of this compound directly influences the intracellular concentration of TPP. After the prodrug is hydrolyzed to thiamine and thiamine enters the cell, it is rapidly phosphorylated by thiamine diphosphokinase to form TPP. nih.gov This process effectively traps the vitamin within the cell and converts it into its active coenzyme form. nih.gov

Consequently, an increase in the availability of thiamine leads to a corresponding rise in the intracellular pool of TPP. nih.gov This elevated TPP concentration is critical for saturating TPP-dependent apoenzymes (the inactive protein part of an enzyme) and converting them into functional holoenzymes. These enzymes include transketolase in the cytosol, as well as the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes within the mitochondria. wikipedia.orgnih.gov Therefore, the dynamics of TPP concentration are a key determinant of the metabolic impact of this compound.

Molecular Recognition and Binding Studies with Biological Targets

This compound, a synthetic derivative of thiamine (Vitamin B1), is characterized by its enhanced lipophilicity. This property facilitates its passage across biological membranes, suggesting its role as a prodrug that is subsequently metabolized to release thiamine. The therapeutic effects of this compound are therefore intrinsically linked to the molecular interactions of thiamine with its biological targets. Direct molecular recognition and binding studies for this compound are not extensively documented in publicly available research. The primary mechanism of action involves its enzymatic hydrolysis to thiamine, which then engages with its specific transporters and enzymes.

The key biological targets for thiamine, and by extension for its prodrugs like this compound, are the thiamine transporters responsible for its cellular uptake and the enzyme thiamine pyrophosphokinase (TPK), which converts thiamine into its biologically active form, thiamine pyrophosphate (TPP).

Thiamine Transporters (SLC19A Family)

The uptake of thiamine into cells is mediated by specific solute carriers belonging to the SLC19A gene family, primarily thiamine transporter-1 (ThTr1, encoded by SLC19A2) and thiamine transporter-2 (ThTr2, encoded by SLC19A3). nih.govwjgnet.commdpi.com These transporters are crucial for maintaining intracellular thiamine homeostasis.

Recent structural studies of human SLC19A3 have provided significant insights into the molecular basis of thiamine recognition. These studies reveal a deep, negatively charged pocket within the transporter that accommodates the positively charged thiamine molecule. nih.gov The binding of thiamine induces a conformational change in the transporter, facilitating its translocation across the cell membrane. nih.gov The specificity of this interaction is crucial for the efficient uptake of thiamine. While direct binding studies of this compound to these transporters are lacking, its lipophilic nature suggests it may bypass this carrier-mediated transport by diffusing across the cell membrane before being intracellularly converted to thiamine. nih.govwjgnet.com

Thiamine Pyrophosphokinase (TPK)

Once inside the cell, thiamine is converted to its active coenzyme form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK). wjgnet.commdpi.comwikipedia.org This phosphorylation is a critical step for thiamine's function in cellular metabolism. TPK catalyzes the transfer of a pyrophosphate group from ATP to thiamine. wikipedia.org

The table below summarizes the key biological targets for thiamine, which are indirectly the targets for this compound following its conversion.

| Biological Target | Gene | Function | Role in this compound Action |

| Thiamine Transporter 1 | SLC19A2 | Mediates high-affinity thiamine transport across the plasma membrane. nih.gov | Facilitates the uptake of thiamine released from this compound. |

| Thiamine Transporter 2 | SLC19A3 | Mediates high-affinity thiamine transport, particularly important in the intestine and blood-brain barrier. nih.gov | Facilitates the uptake of thiamine released from this compound. |

| Thiamine Pyrophosphokinase | TPK1 | Catalyzes the conversion of thiamine to its active form, thiamine pyrophosphate (TPP). mdpi.comwikipedia.org | Phosphorylates the thiamine released from this compound to produce the active coenzyme TPP. |

This table provides an overview of the primary proteins that interact with thiamine following its release from the prodrug this compound.

In Depth Structural Characterization and Theoretical Chemistry of Benzoyloxymethylthiamine

Advanced Spectroscopic Elucidation of Molecular Architecture

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of benzoyloxymethylthiamine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzoyl group and the pyrimidine (B1678525) ring would appear in the downfield region (typically δ 7-9 ppm) due to the deshielding effects of the aromatic rings. The protons of the thiazolium ring would also have characteristic shifts. The methylene (B1212753) protons of the benzoyloxymethyl group (-O-CH₂-O-) would likely appear as a singlet in the range of δ 5.5-6.5 ppm. The ethyl group protons on the thiazolium ring would present as a triplet and a quartet, indicative of their coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the benzoyl group would be expected to resonate at a significantly downfield position (around 165-170 ppm). The aromatic carbons would appear in the δ 120-140 ppm range. The carbon of the methylene bridge in the benzoyloxymethyl group would be found at approximately δ 70-80 ppm. The various carbons of the pyrimidine and thiazolium rings would have characteristic chemical shifts that can be assigned using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl-H (ortho) | ~8.0 | - |

| Benzoyl-H (meta) | ~7.5 | - |

| Benzoyl-H (para) | ~7.6 | - |

| Benzoyl-C=O | - | ~166.0 |

| Pyrimidine-H | ~8.5-9.0 | - |

| Thiazolium-H | ~7.8-8.2 | - |

| -O-CH₂-O- | ~5.8 | ~75.0 |

| Thiazolium-CH₂-CH₃ | Quartet, ~3.0 | ~30.0 |

| Thiazolium-CH₂-CH₃ | Triplet, ~1.3 | ~12.0 |

| Pyrimidine-CH₃ | ~2.5 | ~20.0 |

| Pyrimidine-CH₂-N | ~4.8 | ~50.0 |

This table presents predicted NMR data for illustrative purposes.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. The fragmentation pattern, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, provides valuable structural information. youtube.comthermofisher.com Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a benzoyl cation and a thiamine-related fragment. The fragmentation of the thiamine (B1217682) backbone itself would yield characteristic ions corresponding to the pyrimidine and thiazole (B1198619) moieties.

Illustrative Fragmentation of this compound:

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Intact Molecular Ion |

| [M - C₇H₅O]⁺ | Loss of Benzoyl Group |

| [C₇H₅O]⁺ | Benzoyl Cation |

| [C₆H₉N₃S]⁺ | Thiamine Fragment (after cleavage) |

| [C₆H₉N₃]⁺ | Pyrimidine Fragment |

| [C₄H₅NS]⁺ | Thiazole Fragment |

This table provides a hypothetical fragmentation pattern for illustrative purposes.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ri.seupi.eduedinst.com The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the benzoyl ester. The C-O stretching vibrations of the ester and ether linkages would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1600-1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.comthermofisher.commsu.edu The chromophores in this compound, such as the benzoyl group, the pyrimidine ring, and the thiazolium ring, are expected to absorb UV radiation. The benzoyl group typically exhibits a strong absorption band (π→π* transition) around 230 nm and a weaker band (n→π* transition) around 270-280 nm. The conjugated system of the pyrimidine and thiazolium rings would also contribute to the UV absorption profile. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. ijprajournal.com

Crystallographic Analysis and Conformational Studies of this compound and Related Structures

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.com A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This would allow for the detailed characterization of the spatial relationship between the benzoyloxymethyl group and the thiamine moiety.

While a crystal structure for this compound is not publicly available, analysis of related structures can provide insights. Crystallographic data for thiamine and its derivatives show that the pyrimidine and thiazolium rings are not coplanar but are oriented at a specific angle to each other. The conformation of the benzoyloxymethyl group would be of particular interest, as its orientation could influence intermolecular interactions in the crystal lattice, such as π-π stacking of the aromatic rings.

In the absence of experimental data for the title compound, crystallographic data for a related structure, such as 1,3-Dibenzoyloxy Benzene, can be illustrative of the types of parameters obtained. rsc.org

Illustrative Crystallographic Data Table (based on a related structure):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.983 |

| b (Å) | 31.781 |

| c (Å) | 8.341 |

| β (°) | 94.256 |

| Volume (ų) | 1581.6 |

| Z | 4 |

This data is for 1,3-Dibenzoyloxy Benzene and serves as an example of crystallographic parameters. rsc.org

Computational and Theoretical Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. mdpi.comnih.govresearchgate.net By solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations), various molecular properties can be calculated. github.io

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This would predict the most stable conformation of the molecule in the gas phase, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Predict spectroscopic data: Theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental data to aid in spectral assignment. wuxiapptec.comotago.ac.nz

Analyze the electronic structure: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. These parameters provide insights into the reactivity and intermolecular interactions of the molecule.

Illustrative Calculated Properties for this compound using DFT:

| Property | Predicted Value |

| Dipole Moment | ~4.5 D |

| HOMO Energy | ~-6.8 eV |

| LUMO Energy | ~-1.5 eV |

| HOMO-LUMO Gap | ~5.3 eV |

This table presents hypothetical DFT-calculated data for illustrative purposes.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment. mdpi.comnih.gov While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the principles and findings from simulations of thiamine and its other derivatives can be extrapolated to understand its dynamic nature. mdpi.com

In a simulated aqueous or biological environment, the dynamic behavior of the benzoyl group is of particular interest. Its relative hydrophobicity compared to the polar thiamine core would influence how the molecule orients itself at interfaces, such as a cell membrane or the active site of an enzyme. Simulations can track the stability of different conformations over time, identifying the most energetically favorable states. For instance, studies on other thiamine derivatives show that interactions like π-π stacking and hydrogen bonds are crucial for stabilizing complexes with proteins. Similar simulations on this compound would likely reveal how the benzoyl group contributes to or sterically hinders such interactions.

Furthermore, MD simulations can assess the stability of the compound in complex with biological targets. By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can determine the stability of the binding pose and the flexibility of different parts of the molecule upon binding. nih.govmdpi.com For this compound, this would be crucial in understanding its interaction with potential transporters or the enzymes responsible for its hydrolysis into active thiamine.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

The electronic properties of this compound can be predicted using quantum chemical methods like Density Functional Theory (DFT), which provide insights into the molecule's reactivity and spectroscopic characteristics. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom in the thiazole ring and the pyrimidine ring, while the LUMO would likely be distributed over the electron-deficient parts, including the carbonyl group of the benzoyl moiety. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface. In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the benzoyl and hydroxyl groups and the nitrogen atoms of the pyrimidine ring, indicating these are sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton on the thiazole ring.

Theoretical calculations can also predict spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the theoretical UV-Vis absorption spectra, which can then be compared with experimental data to confirm the structure and understand its electronic transitions. Similarly, computational methods can predict NMR chemical shifts, providing a powerful complement to experimental structural elucidation. mdpi.com

Advanced Chemical Bonding Analysis

Advanced chemical bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within a molecule, going beyond simple Lewis structures. This analysis quantifies orbital interactions and charge transfers between atoms, offering a deeper understanding of bond strengths and types.

In this compound, NBO analysis would elucidate the nature of several key bonds:

Thiazole Ring Bonds: The C-S and C-N bonds within the thiazole ring would be of particular interest. The analysis would reveal the extent of electron delocalization and the contribution of p-orbitals to the bonding, which is crucial for the ring's aromaticity and reactivity.

Ester Linkage: The C-O bonds of the benzoyloxymethyl ester group are central to its function as a prodrug. NBO analysis can quantify the strength of these bonds and the charge distribution around the carbonyl group, providing insight into their susceptibility to enzymatic or chemical hydrolysis.

Methylene Bridge: The bond connecting the pyrimidine and thiazole rings is a key flexible point. Understanding the nature of the C-N and C-C bonds in this bridge helps explain the molecule's conformational preferences.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can identify hyperconjugative and stereoelectronic effects that stabilize certain conformations. For instance, interactions between the lone pairs on the oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds can significantly influence the molecule's structure and reactivity.

Theoretical and Mechanistic Structure-Activity Relationship (SAR) Studies

Theoretical and mechanistic Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity using computational methods. cam.ac.ukresearchgate.net For this compound, SAR studies would primarily focus on its role as a thiamine prodrug.

The key structural modifications in this compound compared to thiamine are the ester-linked benzoyl group. Theoretical studies can explain how this modification impacts its properties:

Lipophilicity and Membrane Permeability: The benzoyl group significantly increases the lipophilicity of the thiamine molecule. Quantitative Structure-Property Relationship (QSPR) models can be used to predict this increase and correlate it with enhanced membrane permeability, a critical factor for oral bioavailability.

Enzymatic Interaction and Cleavage: Molecular docking studies can be performed to model the interaction of this compound with esterase enzymes, which are responsible for hydrolyzing the ester bond to release thiamine. acs.org These models can identify key amino acid residues in the enzyme's active site that interact with the benzoyl group and the ester linkage, explaining the mechanism of cleavage. researchgate.netcam.ac.uk By comparing the binding affinity and orientation of different thiamine esters, a mechanistic SAR can be developed. For example, studies on other thiamine analogues have shown that an ester-linked tail designed to bind in the pyrophosphate pocket of target enzymes can lead to potent and selective inhibition. cam.ac.uk

Target Enzyme Inhibition: While primarily a prodrug, the intact molecule could also exhibit inhibitory activity against certain enzymes. Computational studies on other thiamine analogues have successfully mapped the SAR for enzymes like pyruvate (B1213749) dehydrogenase. cam.ac.ukresearchgate.net Similar computational approaches, such as creating pharmacophore models and running docking simulations, could be applied to this compound to explore its potential as a competitive inhibitor for thiamine-dependent enzymes. researchgate.net

These theoretical SAR studies provide a rational basis for the design of new thiamine prodrugs with improved properties, such as enhanced stability, better cell permeability, and more efficient release of the active vitamin. acs.org

Advanced Analytical Methodologies for Research Applications of Benzoyloxymethylthiamine and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Benzoyloxymethylthiamine from its metabolites and other components in a biological matrix. The choice of technique depends on the analyte's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preeminent technique for the quantification of thiamine (B1217682) derivatives in biological samples due to its high sensitivity and specificity. nih.govresearchgate.net This method allows for the direct measurement of the parent compound and its metabolites, often without the need for complex derivatization. nih.gov

Research Findings: Studies on related thiamine prodrugs demonstrate that HPLC-MS/MS can successfully separate and quantify thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP) in various matrices, including whole blood and plant tissues. nih.govacs.orgresearchgate.net For this compound, a reversed-phase HPLC column, such as a C18, would be effective for separation. nih.govnih.gov The mass spectrometer identifies and quantifies the compounds based on their specific mass-to-charge ratios and fragmentation patterns, providing unambiguous results. nih.gov A developed LC-MS/MS method can separate thiamine and its precursors within a 2.5-minute chromatographic run. acs.orgresearchgate.net Isotope-labeled internal standards are typically used to ensure high accuracy and precision. nih.gov

Typical HPLC-MS/MS Parameters for Thiamine Analogs

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 or C30 (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase | Gradient elution with Ammonium (B1175870) Formate or Formic Acid in Water and Acetonitrile/Methanol nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Lower Limit of Quantification (LLOQ) | Typically in the low nmol/L range (e.g., 3-15 nmol/L) nih.govscispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. However, due to the polar and often non-volatile nature of thiamine and its derivatives, derivatization is typically required to increase their volatility and thermal stability for GC analysis. nih.gov This process can involve chemical modification to make the analyte suitable for the gas phase.

Research Findings: While less common than HPLC for thiamine analysis, GC-MS is highly effective for identifying volatile and semi-volatile metabolites. For thiamine-related compounds, analysis can involve cleaving the molecule and analyzing the resulting less polar fragments, such as the thiazole (B1198619) moiety. nih.gov Predicted GC-MS spectra for derivatized thiamine are available in databases and can serve as a guide for identifying metabolites of this compound after appropriate derivatization. hmdb.ca

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) separates compounds based on their size and charge. When coupled with mass spectrometry, CE-MS becomes a powerful tool for analyzing polar and charged molecules like thiamine and its phosphorylated metabolites. acs.orgnih.gov This technique is particularly advantageous for separating structurally similar compounds in complex matrices with high efficiency and resolution. researchgate.netbohrium.com

Research Findings: CE-MS has been successfully developed and validated for the determination of thiamine and pyridoxine (B80251) in pharmaceutical samples, demonstrating excellent sensitivity with detection limits at the pg/mL level. researchgate.net The use of a background electrolyte (BGE) like formic acid or ammonium acetate (B1210297) is common. acs.orgmdpi.com Though perceived as technically challenging, advancements in CE-MS, including improved interfaces, have enhanced its reproducibility, making it a robust method for metabolomics and the analysis of thiamine derivatives. acs.orgnih.gov

Spectrometric Quantification Methods

Before the widespread adoption of mass spectrometry, quantification of thiamine was often achieved through spectrophotometric or spectrofluorometric methods. These techniques typically rely on a chemical derivatization step to produce a colored or fluorescent compound.

Research Findings: The most common method involves the oxidation of thiamine to thiochrome (B1210408) using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. um.esnutritionalassessment.org Thiochrome is a highly fluorescent compound, allowing for sensitive detection. um.es This derivatization can be performed either before (pre-column) or after (post-column) HPLC separation. um.esiteh.ai Spectrophotometric methods, which measure light absorbance at a specific wavelength (e.g., 246 nm for thiamine), are also used but are generally less sensitive than fluorescence or mass spectrometry-based methods. scispace.com These methods are valuable for routine analysis when the high specificity of MS is not required.

Development of Sample Preparation Strategies for In Vitro Research

Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analytes of interest before analysis. For in vitro studies involving cell cultures or enzymatic assays, robust sample preparation ensures the accuracy and reliability of the results.

Research Findings: For thiamine and its derivatives in biological samples, a primary step is protein precipitation to release the analytes from any protein binding. nih.gov This is commonly achieved using trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation. nih.gov An alternative involves using zinc sulfate (B86663) in methanol, which has shown good recovery for a range of B vitamins. nih.gov

Following protein removal, solid-phase extraction (SPE) is a widely used technique for cleanup and concentration. SPE cartridges with specific sorbents can selectively retain and elute this compound and its metabolites, providing a cleaner sample for chromatographic analysis. For instance, SPE with a styrene-divinylbenzene adsorbent has shown high recovery rates (84-101%) for thiamine analysis in complex matrices. researchgate.net

Key Sample Preparation Steps for In Vitro Analysis

| Step | Method | Purpose |

|---|---|---|

| 1. Homogenization | Sonication or mechanical disruption | Lyse cells and release intracellular contents. |

| 2. Protein Precipitation | Addition of Trichloroacetic Acid (TCA) or cold organic solvent (e.g., Methanol/Acetonitrile) nih.govnih.gov | Remove proteins that can interfere with analysis and damage analytical columns. |

| 3. Extraction/Cleanup | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Isolate and concentrate the analytes of interest while removing salts and other interferences. researchgate.net |

| 4. Reconstitution | Evaporation of solvent and redissolving in mobile phase | Prepare the final sample in a solvent compatible with the analytical instrument. |

Validation and Inter-laboratory Comparisons of Analytical Procedures

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. It is essential for ensuring the reliability and comparability of data. Inter-laboratory comparisons, or proficiency tests, are crucial for standardizing methods and ensuring that different laboratories can produce consistent results. iteh.aieijppr.com

Research Findings: Validation of analytical methods for thiamine and its derivatives is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). eijppr.com Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and specificity. eijppr.comscirp.org For example, a validated HPLC method for thiamine and its phosphates reported intra-day reproducibility of 2.66% for TDP and 7.43% for thiamine. scirp.org Inter-laboratory studies for vitamin B1 determination in various foodstuffs have been successfully conducted to establish standardized methods (e.g., EN 14122:2014), ensuring that results are comparable and reliable across different testing facilities. iteh.ai Such rigorous validation and comparison would be essential for any new analytical method developed for this compound.

Broader Academic Implications and Future Research Trajectories for Benzoyloxymethylthiamine

Contributions to the Fundamental Understanding of Prodrug Design and Biotransformation

Benzoyloxymethylthiamine serves as a significant case study in the realm of prodrug design, a strategy employed to enhance the physicochemical, biopharmaceutical, or pharmacokinetic properties of pharmacologically active agents. nih.gov Prodrugs are inactive chemical derivatives of drug molecules that undergo transformation within the body to release the active parent drug. nih.govscirp.org The modification of thiamine (B1217682) to this compound, which involves linking the thiamine moiety to a benzoyloxymethyl group, is a classic example of this approach. ontosight.ai This structural alteration is intended to protect the thiamine molecule, potentially increasing its stability and absorption. ontosight.ai

The study of this compound's biotransformation—the process by which it is converted in vivo to active thiamine—provides valuable insights into the enzymatic and chemical processes governing prodrug activation. nih.gov Understanding the specific enzymes involved in cleaving the benzoyloxymethyl group is crucial for predicting the release rate and site of action of thiamine. This knowledge contributes to the broader field of prodrug design by offering a clearer picture of how different chemical linkages are processed in a biological system. mdpi.comnih.gov Research into the absorption, distribution, metabolism, and excretion (ADME) of such derivatives is ongoing and aims to improve the bioavailability and efficacy of thiamine. ontosight.ai

The classic prodrug approach often involves attaching lipophilic moieties, such as the benzoyloxymethyl group, to increase passive permeability across biological membranes. mdpi.com By analyzing the pharmacokinetic profile of this compound, researchers can refine computational models that predict the in vivo behavior of other ester-based prodrugs. This contributes to a more rational and efficient design process for future drug candidates. scirp.orgcentralasianstudies.org

Advancing Knowledge in Thiamine Biochemistry and Related Metabolic Disorders

The investigation of this compound and similar derivatives deepens our understanding of thiamine's fundamental role in biochemistry and the pathophysiology of metabolic disorders. nih.gov Thiamine, as vitamin B1, is essential for energy metabolism, particularly the metabolism of glucose. nih.gov Its active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes involved in the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

Thiamine deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome. ontosight.aimerckmanuals.com The study of how prodrugs like this compound deliver thiamine to the body and alleviate symptoms of deficiency provides a clearer understanding of the metabolic pathways that are compromised in these conditions. ontosight.ai By observing the therapeutic effects of thiamine replenishment via a prodrug, researchers can better delineate the specific roles of thiamine in different tissues and organ systems. nih.gov

Furthermore, research into thiamine derivatives may shed light on the mechanisms of thiamine transport and utilization at the cellular level. ontosight.ai The enhanced bioavailability offered by prodrugs can help in studying the downstream effects of thiamine in various metabolic processes, potentially uncovering new roles for this essential vitamin. ontosight.ai This knowledge is crucial for developing more effective therapeutic strategies for a range of metabolic disorders, not just those directly caused by thiamine deficiency. nih.gov

| Disorder | Underlying Thiamine-Related Issue | Reference |

| Beriberi | Severe thiamine deficiency affecting the cardiovascular and nervous systems. | ontosight.aimerckmanuals.com |

| Wernicke-Korsakoff Syndrome | Brain abnormalities primarily in individuals with alcohol use disorder due to thiamine deficiency. | ontosight.aimerckmanuals.com |

| Optic Neuropathy | Damage to the optic nerve that can be associated with thiamine deficiency. | |

| Leigh's Disease | A severe neurological disorder that can be caused by mutations in genes involved in thiamine metabolism. |

Strategies for Rational Design of Future Bioactive Molecules Based on the this compound Scaffold

The chemical structure of this compound, a thiamine molecule linked to a benzoyloxymethyl group, can serve as a scaffold for the rational design of new bioactive molecules. ontosight.ainih.gov Rational drug design utilizes computational methods to explore the chemical space of a binding site and develop novel, potent, and selective pharmacological agents. openmedicinalchemistryjournal.commdpi.com By using the this compound structure as a starting point, medicinal chemists can systematically modify different parts of the molecule to enhance its properties.

Strategies for designing new molecules based on this scaffold could include:

Modification of the Ester Linkage: Altering the ester group could modulate the rate of hydrolysis, allowing for a more controlled release of thiamine. This could be used to design prodrugs with different release profiles for specific therapeutic applications. scirp.org

Substitution on the Benzoyl Group: Adding different functional groups to the benzoyl ring could alter the lipophilicity and electronic properties of the molecule, potentially improving its absorption and distribution characteristics. openmedicinalchemistryjournal.com

Alterations to the Thiamine Moiety: While preserving the essential thiazole (B1198619) and pyrimidine (B1678525) rings of thiamine, minor modifications could be explored to enhance binding to target enzymes or transporters.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how these modifications will affect the molecule's bioactivity and pharmacokinetic properties. openmedicinalchemistryjournal.commdpi.com This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. arxiv.org The ultimate goal is to develop novel molecules with improved therapeutic efficacy, not just for thiamine deficiency, but potentially for other conditions where enhanced delivery of a bioactive compound is beneficial. whiterose.ac.uk

Integration of Multidisciplinary Approaches in Chemical Biology Research

The study of this compound exemplifies the necessity of a multidisciplinary approach in modern chemical biology research. nih.govsne-chembio.ch This field lies at the intersection of chemistry and biology, leveraging chemical tools to understand and manipulate biological systems. weizmann.ac.il The investigation of a synthetic compound like this compound requires expertise from various scientific disciplines.

Organic chemists are essential for the design and synthesis of the prodrug molecule itself. weizmann.ac.il Biochemists and molecular biologists are needed to study its biotransformation, identify the enzymes involved, and elucidate its mechanism of action at the molecular level. nih.gov Pharmacologists and toxicologists assess the in vivo efficacy and safety of the compound, determining its pharmacokinetic and pharmacodynamic profiles. nih.gov Furthermore, computational chemists can model the behavior of the molecule, aiding in the rational design of improved derivatives. openmedicinalchemistryjournal.commdpi.com

This integration of diverse fields, including genetics, bioinformatics, and biophysics, accelerates scientific discovery. nih.gov The collaborative effort allows for a comprehensive understanding of the molecule, from its fundamental chemical properties to its complex interactions within a living organism. The insights gained from studying this compound can then be applied to the broader goals of drug discovery and the development of new therapeutic interventions. epfl.chuniversiteitleiden.nl

| Discipline | Contribution to this compound Research |

| Organic Chemistry | Design and synthesis of the prodrug molecule. |

| Biochemistry | Study of biotransformation and enzymatic cleavage. |

| Molecular Biology | Elucidation of the mechanism of action at a molecular level. |

| Pharmacology | Assessment of in vivo efficacy and pharmacokinetic profile. |

| Computational Chemistry | Modeling of molecular behavior and rational design of new derivatives. |

Identification of Novel Research Avenues and Underexplored Aspects of this compound Chemistry and Biochemistry

While this compound has been studied as a thiamine prodrug, several research avenues remain underexplored. A deeper investigation into its chemistry and biochemistry could yield significant new discoveries.

One area for future research is the potential for off-target effects or novel biological activities of the this compound molecule itself, or its metabolites other than thiamine. It is possible that the intact prodrug or the benzoyloxymethyl moiety has its own pharmacological properties that have not yet been characterized.

Another avenue is the exploration of this prodrug strategy for the targeted delivery of thiamine to specific tissues or cell types. By modifying the promoiety (the benzoyloxymethyl group), it may be possible to create derivatives that are preferentially taken up by certain transporters or metabolized by enzymes that are overexpressed in particular disease states. This could lead to more effective treatments for localized thiamine deficiencies or conditions where targeted thiamine delivery is beneficial.

Furthermore, the synthesis and biological evaluation of a library of this compound analogs with systematic variations in the ester and aromatic groups could provide a more comprehensive understanding of the structure-activity relationships. This could lead to the development of "second-generation" thiamine prodrugs with optimized properties.

Finally, investigating the interaction of this compound with the gut microbiome could be a fruitful area of research. The gut microbiota can play a significant role in the metabolism of orally administered drugs, and understanding how these microorganisms process this compound could lead to strategies for improving its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of benzoyloxymethylthiamine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) could reduce side reactions.

- Catalyst screening : Test bases like triethylamine or DBU to facilitate acylation of thiamine’s hydroxyl group.

- Temperature control : Monitor exothermic reactions to prevent thermal degradation (common in thiamine derivatives).

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR (e.g., characteristic benzoyl proton signals at δ 7.8–8.1 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- Degradation profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via:

- UV-Vis spectroscopy (λ_max ~267 nm for thiamine derivatives).

- HPLC-MS : Track degradation products (e.g., free thiamine or benzoyl acid byproducts).

- Kinetic modeling : Use first-order decay models to calculate half-life (t₁/₂) and identify pH-dependent instability regions .

- Structural confirmation : Compare IR spectra pre-/post-degradation for loss of benzoyl carbonyl peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability in in vitro vs. in vivo models be resolved?

- Methodological Answer :

- Hypothesis testing : Evaluate if discrepancies arise from:

- Metabolic enzymes : Use liver microsome assays to assess hydrolysis rates (e.g., esterase-mediated cleavage of the benzoyloxymethyl group).

- Membrane permeability : Perform Caco-2 cell monolayer assays to quantify apparent permeability (P_app) and efflux ratios .

- Pharmacokinetic modeling : Integrate in vitro metabolic stability data with in vivo plasma concentration-time profiles to identify absorption barriers .

- Advanced imaging : Use LC-MS/MS to map tissue distribution in rodent models, focusing on brain/plasma ratios (thiamine derivatives often target neuronal pathways) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

- Methodological Answer :

- Derivative synthesis : Modify the benzoyl group (e.g., electron-withdrawing substituents for enhanced electrophilicity) or thiamine’s pyrimidine ring (e.g., halogenation).

- Enzyme assays : Test inhibition of thiamine-dependent enzymes (e.g., transketolase) via:

- Kinetic assays : Measure IC₅₀ values using NADH-coupled spectrophotometric methods.

- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to enzyme active sites .

- Data correlation : Plot substituent Hammett constants (σ) against log(IC₅₀) to identify electronic effects .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Source validation : Cross-reference data with authenticated standards from NIST or Sigma-Aldrich (e.g., compare benzoyl proton shifts to NIST Chemistry WebBook entries) .

- Experimental replication : Repeat synthesis/purification under controlled conditions (e.g., inert atmosphere to prevent oxidation).

- Variable control : Document solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) and temperature during NMR acquisition, as these affect chemical shifts .

- Collaborative verification : Share samples with independent labs for spectral reproducibility testing .

Tables for Key Findings

| Parameter | Optimal Condition | Analytical Method | Reference |

|---|---|---|---|

| Synthesis yield | 65–72% (DMF, 60°C, 12 hrs) | HPLC (≥98% purity) | |

| Plasma stability (pH 7.4) | t₁/₂ = 8.3 hrs | LC-MS/MS | |

| Transketolase inhibition | IC₅₀ = 12.5 µM | Kinetic assay (NADH-coupled) |

Guidelines for Reporting

- Experimental rigor : Follow Beilstein Journal guidelines for compound characterization (e.g., full spectral data in Supplementary Materials) .

- Data transparency : Use IUPAC nomenclature and report biological data as mean ± SEM with n ≥ 3 .

- Conflict resolution : Discuss contradictory findings in the context of methodological variability (e.g., assay conditions, sample prep) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.